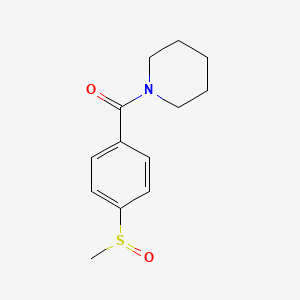
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
Mécanisme D'action
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs. By blocking the mu-opioid receptor, N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide prevents the activation of downstream signaling pathways that are involved in the modulation of pain and reward pathways in the brain. This mechanism of action is similar to that of naloxone, a commonly used medication for the treatment of opioid overdose.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. These include the blockade of opioid-induced analgesia, the reduction of opioid self-administration, and the reversal of opioid-induced respiratory depression. Additionally, N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have no effect on the cardiovascular system or on gastrointestinal motility, which are common side effects of opioid drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is that it is a selective antagonist of the mu-opioid receptor, which allows for more specific targeting of this receptor compared to other opioid antagonists. Additionally, N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to be effective in blocking the rewarding effects of opioids, which may be useful in studying the mechanisms of addiction and relapse. However, one limitation of using N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is that it has a relatively short half-life in vivo, which may make it less suitable for long-term studies.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists based on the structure of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Additionally, there is interest in the use of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide as a tool for studying the role of the mu-opioid receptor in addiction and relapse. Finally, there is potential for the use of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide as a therapeutic agent for the treatment of opioid addiction and overdose in humans.
Méthodes De Synthèse
The synthesis method of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves several steps. First, 1,3,5-trimethylpyrazole-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to form the cyclopropylamide intermediate. Finally, the intermediate is reacted with acetic anhydride to form N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Applications De Recherche Scientifique
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied in animal models as a potential therapeutic agent for the treatment of opioid addiction and overdose. N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to block the rewarding effects of opioids, which may reduce the likelihood of addiction and relapse. Additionally, N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to reverse the respiratory depression associated with opioid overdose, which may be life-saving in emergency situations.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-10(8(2)14(3)13-7)6-11(15)12-9-4-5-9/h9H,4-6H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLULOHKSCZZRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)


![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)


![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)


